molecular formula C7H8O3 B12889929 1-(5-Methoxyfuran-2-yl)ethanone CAS No. 65827-50-1

1-(5-Methoxyfuran-2-yl)ethanone

Katalognummer: B12889929
CAS-Nummer: 65827-50-1
Molekulargewicht: 140.14 g/mol
InChI-Schlüssel: VJRMEROKMGZTOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Methoxyfuran-2-yl)ethanone is an organic compound with the molecular formula C7H8O3 It is a derivative of furan, a heterocyclic aromatic organic compound, and features a methoxy group at the 5-position and an ethanone group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(5-Methoxyfuran-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 5-methoxyfuran with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Methoxyfuran-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted furans, depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

1-(5-Methoxyfuran-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Wirkmechanismus

The mechanism of action of 1-(5-Methoxyfuran-2-yl)ethanone involves its interaction with specific molecular targets. For instance, its methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s furan ring can also undergo various chemical transformations, affecting its overall reactivity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Acetylfuran: Similar structure but lacks the methoxy group.

    5-Methoxy-2-furancarboxaldehyde: Contains a formyl group instead of an ethanone group.

    5-Methoxyfuran-2-carboxylic acid: Features a carboxylic acid group instead of an ethanone group.

Uniqueness

1-(5-Methoxyfuran-2-yl)ethanone is unique due to the presence of both a methoxy group and an ethanone group on the furan ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

65827-50-1

Molekularformel

C7H8O3

Molekulargewicht

140.14 g/mol

IUPAC-Name

1-(5-methoxyfuran-2-yl)ethanone

InChI

InChI=1S/C7H8O3/c1-5(8)6-3-4-7(9-2)10-6/h3-4H,1-2H3

InChI-Schlüssel

VJRMEROKMGZTOZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(O1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.